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2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a

Cat. No.: B1677729
CAS No.: 149402-51-7
M. Wt: 636.8 g/mol
InChI Key: PUUBADHCONCMPA-USOGPTGWSA-N
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Description

Evolution of Photosensitizers in Photodynamic Therapy (PDT)

The development of photosensitizers for PDT has progressed through distinct generations, driven by the need for improved efficacy, selectivity, and reduced side effects.

The history of PDT dates back over a century, with early experiments involving photosensitizers like hematoporphyrin (B191378). uni.lukpi.ua The first generation of photosensitizers primarily consisted of hematoporphyrin derivative (HpD) and its purified form, porfimer sodium (Photofrin). kpi.uanih.govcsic.eswikipedia.org These agents were utilized in early clinical trials for various cancers, including those of the brain, larynx, lung, skin, stomach, and esophagus. kpi.uawikipedia.org While demonstrating some effectiveness, first-generation photosensitizers had limitations, such as complex and variable composition, suboptimal tumor selectivity, weak absorption in the therapeutically desirable red/near-infrared (NIR) light spectrum (limiting tissue penetration), and prolonged skin photosensitivity in patients. nih.govcsic.es

The limitations of first-generation photosensitizers spurred the development of second-generation compounds, characterized by clearer chemical structures, improved photosensitivity, enhanced absorption properties at longer wavelengths (600-800 nm), and better tissue selectivity. kpi.uanih.govcsic.es This generation includes various classes of photosensitizers such as chlorins, bacteriochlorins, phthalocyanines, and aminolevulinic acid (ALA) and its derivatives. uni.lukpi.uanih.gov

Photochlor, also known as HPPH (2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a), is positioned as a prominent second-generation photosensitizer. It is a lipophilic, chlorin-based photosensitizer derived from chlorophyll (B73375). Compared to first-generation agents like porfimer sodium, HPPH exhibits improved pharmacokinetic properties. Chlorins, in general, are recognized for their strong absorption in the red region of the spectrum (between 640 and 700 nm), which allows for better light penetration into tissues compared to the absorption wavelengths of first-generation porphyrin derivatives. nih.gov

Historical Context of First and Second-Generation Photosensitizers

Significance of Photochlor Research in Modern Therapeutic Strategies

Research into Photochlor (HPPH) holds significant importance in the landscape of modern therapeutic strategies, particularly within the field of PDT. As a second-generation photosensitizer, HPPH was developed to address some of the shortcomings of its predecessors. Its mechanism of action involves selective accumulation in target cells, such as cancer cells, followed by activation upon illumination with light of a specific wavelength. This photoactivation process leads to a photodynamic reaction with molecular oxygen, resulting in the generation of cytotoxic reactive oxygen species, including singlet oxygen and free radicals, which ultimately induce cell death.

The significance of Photochlor research is further highlighted by ongoing efforts to enhance its efficacy and expand its applications. This includes investigations into optimizing its delivery to target tissues, often through the use of nanotechnology-based systems, which can improve solubility, enhance tumor accumulation, and enable combination therapies. Furthermore, Photochlor has served as a basis for the development of third-generation photosensitizers, which aim for even greater tumor selectivity and improved therapeutic outcomes, potentially integrating imaging capabilities.

Current Academic Research Landscape of Photochlor Investigations

The current academic research landscape surrounding Photochlor (HPPH) is dynamic and multifaceted, focusing on optimizing its use in PDT and exploring new avenues for its application. Studies are being conducted to understand and improve the cellular uptake and localization of HPPH, with research exploring different delivery systems, such as nanoparticles, to enhance its accumulation in target cells and tissues. For instance, studies have investigated the cellular uptake of HPPH delivered via graphene oxide-polyethylene glycol (GO-PEG) nanoparticles in cancer cell lines.

Preclinical research using animal models, such as tumor-bearing mice, is actively investigating the efficacy of HPPH-mediated PDT and exploring various treatment regimens and light parameters. The potential for combining HPPH-PDT with other therapeutic modalities, such as chemotherapy, is also an area of ongoing research to achieve synergistic effects and improve treatment outcomes.

Table 1: Generations of Photosensitizers in PDT

GenerationExamplesKey Characteristics
First GenerationHematoporphyrin Derivative (HpD), PhotofrinComplex mixture, suboptimal tumor selectivity, weak red light absorption, prolonged skin photosensitivity. nih.govcsic.eswikipedia.org
Second GenerationPhotochlor (HPPH), Chlorin (B1196114) e6, ALA, Phthalocyanines, BacteriochlorinsClearer structure, improved photosensitivity, stronger absorption in red/NIR light, better tissue selectivity, reduced prolonged skin photosensitivity. kpi.uanih.govcsic.es

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H48N4O4 B1677729 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a CAS No. 149402-51-7

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H48N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,42,44H,8-16H2,1-7H3,(H,45,46)/t21-,24?,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUBADHCONCMPA-USOGPTGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H48N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028872
Record name 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a
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Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149402-51-7
Record name 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a
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Record name 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15243
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-HEXYLOXYETHYL)-2-DEVINYLPYROPHEOPHORBIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOB7Y3RSX0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Modifications of Photochlor

Derivation Pathways of Photochlor from Natural Chlorophyll (B73375) Precursors

Photochlor is derived from chlorophyll, a natural pigment found in green plants and algae. smolecule.comresearchgate.netingentaconnect.com Chlorophyll a is a common starting material for the synthesis of new chlorin (B1196114) photosensitizers. nih.gov

Isolation and Modification of Chlorophyll a and Methyl Pheophorbide a

Chlorophyll a can be isolated from natural sources like Spirulina algae or spinach. researchgate.netingentaconnect.comacs.org Spirulina algae is particularly useful as it primarily contains chlorophyll a. nih.gov Isolation methods can involve cryogenic fracturing of cells with liquid nitrogen followed by extraction, chromatographic purification, and recrystallization. acs.org

Methyl pheophorbide a (MPa) is an important intermediate obtained from chlorophyll a and serves as a versatile starting material for synthesizing various photosensitizers due to its modifiable functional groups. nih.gov Chlorophyll a can be converted to pheophytin a through demetallation, often using acidic conditions, where the central magnesium ion is replaced, for example, by Fe2+ to form Fe-pheophytin a. researchgate.netmdpi.com Methyl pheophorbide a can be obtained from chlorophyll a. acs.org

Key Chemical Transformations Leading to Photochlor Synthesis

The synthesis of Photochlor from methyl pheophorbide a involves specific chemical transformations. One established route involves the thermal decarboxylation of methyl pheophorbide a to yield methyl pyropheophorbide a. acs.org Subsequently, methyl pyropheophorbide a is treated with hexyl alcohol under acidic conditions to form the hexyl ether, resulting in Photochlor (HPPH). acs.org This process involves acid-catalyzed hydration of the A-ring vinyl group in the presence of the appropriate alcohol. acs.org

An improved two-pot synthesis method has been developed to facilitate larger-scale preparation of Photochlor. acs.org This method streamlines the process by combining several transformations, including saponification of the methyl ester, into a single step under strongly basic conditions, directly yielding pyropheophorbide-a. acs.org This pyropheophorbide-a is then converted to its hexyl ether to produce HPPH. acs.org

Advanced Derivatization Strategies for Enhancing Photochlor's Photodynamic Efficacy

Advanced derivatization strategies are employed to enhance Photochlor's properties, including its photodynamic efficacy. These strategies often involve structural modifications and conjugation with other molecules. smolecule.comnih.govunimib.itscielo.brresearchgate.net

Structural Modifications for Tunable Photophysical and Photochemical Properties

Structural modifications of chlorin-based photosensitizers like Photochlor are undertaken to tune their photophysical and photochemical properties. unimib.itscielo.brnih.govmdpi.com These modifications can influence factors such as light absorption wavelength, molar extinction coefficient, and efficiency of reactive oxygen species generation, particularly singlet oxygen, which is crucial for PDT. acs.orgmdpi.comtandfonline.comwikipedia.org The choice of alkyl group in ether derivatives, such as the hexyl group in Photochlor, has been found to be critical in determining the molecule's in vivo activity. acs.org Expanding the molecular conjugate system by introducing electron-rich donors can improve the absorption efficiency. nih.gov

Conjugation of Photochlor with Biologically Relevant Moieties

Conjugation of photosensitizers with biologically relevant moieties is a strategy to improve their properties, such as solubility, tumor targeting, and cellular uptake. smolecule.comscielo.brnih.govnih.govmdpi.com For chlorin-type photosensitizers, which often have poor water solubility, conjugation with amino acids, peptides, and sugars can enhance their solubility for PDT applications. nih.govscienceopen.com Photochlor (HPPH) has been amide-coupled to molecules like 1R,2S,3R,4R-2,3-dihydroxy-4-(hydromethyl)-1-aminocyclopentane for immobilization on solid supports, demonstrating its potential for conjugation with oligomeric biomolecules using techniques like automated phosphoramidite (B1245037) coupling chemistry. researchgate.netacs.org Conjugation with target-specific antibodies can allow for efficient delivery of the photosensitizer to the target cell type. scielo.br

Design and Synthesis of Photochlor-Based Multifunctional Compounds

The design and synthesis of multifunctional compounds based on photosensitizers like Photochlor are being explored to achieve enhanced therapeutic outcomes, often combining imaging and therapeutic capabilities. researchgate.netunimib.itscielo.brresearchgate.netwikipedia.orgacs.orgmdpi.comd-nb.info These third-generation photosensitizers involve structural modifications and combinations with other compounds for multimodal applications, aiming for improved imaging localization and superior anti-tumor effects. smolecule.com Photochlor derivatives have been investigated for their potential as cancer diagnostic agents due to their tumor-accumulation properties. unimib.it The development of multifunctional molecules can also address challenges like drug resistance and low therapeutic efficacy. scienceopen.com Examples include conjugating photosensitizers with imaging agents or targeting ligands to create theranostic agents that can simultaneously diagnose and treat. scielo.brthno.org

Photophysical and Photochemical Characterization of Photochlor in Therapeutic Contexts

Fundamental Photophysical Processes of Photochlor Relevant to PDT

The therapeutic action of Photochlor in PDT is initiated by the absorption of light, triggering a cascade of photophysical processes that ultimately lead to the generation of cytotoxic agents. nih.govdoi.org Understanding these fundamental processes is crucial for optimizing PDT protocols and predicting the photosensitizer's behavior within biological tissues.

Light Absorption Profile and its Implications for Photochlor's Tissue Penetration

Photochlor exhibits a strong absorption peak in the red region of the electromagnetic spectrum, specifically at 665 nm. aacrjournals.orgaijoc.com This characteristic absorption wavelength is particularly advantageous for PDT applications. Light in the red and near-infrared regions (approximately 600-850 nm), often referred to as the "phototherapeutic window" or "tissue optical window," penetrates biological tissues more effectively than light at shorter wavelengths. nih.govmdpi.com This increased penetration depth allows for the treatment of deeper-seated tumors and lesions, expanding the applicability of Photochlor-mediated PDT compared to photosensitizers that absorb primarily in the blue or green light spectrum. medkoo.comaacrjournals.orgaijoc.com The high molar extinction coefficient of Photochlor at its absorption maximum further contributes to efficient light harvesting within the target tissue. aacrjournals.org

Here is a summary of Photochlor's key absorption property:

PropertyValueWavelength (nm)Reference
Absorption Maximum-665 aacrjournals.orgaijoc.com
Molar Extinction Coefficient~47,000 M⁻¹cm⁻¹665 aacrjournals.org

Generation and Reactivity of Photochlor-Induced Reactive Oxygen Species (ROS)

The cytotoxic effects of Photochlor-mediated PDT are primarily attributed to the generation of reactive oxygen species (ROS) upon light activation in the presence of molecular oxygen. medkoo.comsmolecule.comnih.gov These highly reactive species can induce oxidative damage to various cellular components, leading to cell death. mdpi.comwikipedia.org

Singlet Oxygen Quantum Yield and Production Pathways from Photochlor

Singlet oxygen (¹O₂) is widely considered the primary cytotoxic agent in most PDT applications, generated via a Type II photochemical mechanism. researchgate.netossila.comwikipedia.org In this process, the photosensitizer in its excited triplet state (T₁) transfers energy directly to ground-state molecular oxygen (³O₂), promoting it to its excited singlet state (¹O₂). ossila.comwikipedia.orgphotobiology.info Photochlor is known to efficiently produce singlet oxygen upon illumination. medkoo.comsmolecule.comnih.gov The efficiency of singlet oxygen production is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the number of singlet oxygen molecules generated per absorbed photon. Reported values for the singlet oxygen quantum yield of Photochlor include approximately 0.7 for a general chlorin (B1196114) and specific values of 0.48 in dichloromethane (B109758) (CH₂Cl₂) and 0.475 in 1% Tween-80 micelles. nih.gove-ce.org These values indicate that Photochlor is an effective generator of singlet oxygen, contributing significantly to its therapeutic efficacy.

Here are some reported singlet oxygen quantum yield values for Photochlor:

Solvent/EnvironmentSinglet Oxygen Quantum Yield (ΦΔ)Reference
CH₂Cl₂0.48 nih.gov
1% Tween-80 micelles0.475 nih.gov
General Chlorin~0.7 e-ce.org

Spectroscopic Investigations of Photochlor's Photochemistry and Interactions

Spectroscopic techniques play a vital role in characterizing the photophysical and photochemical properties of photosensitizers like Photochlor and investigating their interactions within biological systems. nih.govuc.pthku.hk Various spectroscopic methods, including absorption, fluorescence, and transient absorption spectroscopy, are employed to study light absorption profiles, excited state dynamics, intersystem crossing rates, and the formation and decay of excited states and transient species such as triplet states and free radicals. researchgate.netuc.pthku.hk Spectroscopic evaluation in vivo can also provide insights into the photosensitizer's localization, concentration, and the real-time photochemical processes occurring in tissues during PDT. medkoo.com While detailed specific spectroscopic findings on Photochlor's photochemistry and interactions beyond its absorption characteristics were not extensively provided in the search results, the use of such methods is fundamental to the research and development of photosensitizers and the understanding of their mechanism of action in therapeutic contexts. nih.govuc.pthku.hk

Fluorescence Spectroscopy for Photochlor Detection and Localization in Biological Systems

Fluorescence spectroscopy is a powerful technique widely used in biochemical research for detecting and characterizing molecules in complex biological systems due to its sensitivity and specificity. patsnap.com In the context of photodynamic therapy, the intrinsic fluorescence properties of photosensitizers like Photochlor can be exploited for both diagnostic and therapeutic purposes. frontiersin.org

Photosensitizer molecules, upon absorption of light at a specific wavelength, transition to an excited singlet state. frontiersin.orgnih.gov From this excited state, they can return to the ground state by releasing energy as photons, a process known as fluorescence. frontiersin.org This emitted fluorescence can be measured and analyzed to provide valuable information about the photosensitizer's presence and distribution within tissues. frontiersin.org

Fluorescence spectroscopy allows for the detection and localization of Photochlor in biological systems. This is particularly relevant in PDT, where the selective accumulation of the photosensitizer in target tissues, such as tumors, is a key factor for treatment success. nih.govmappingignorance.org By measuring the fluorescence emitted by Photochlor, researchers and clinicians can assess its uptake, distribution, and retention in different tissues, helping to differentiate between healthy and diseased areas. frontiersin.org

Time-Resolved Spectroscopic Studies of Photochlor Excited States

Time-resolved spectroscopic techniques are essential for studying the dynamics of excited states in molecules, providing insights into the pathways and timescales of energy relaxation and transfer. core.ac.ukdiva-portal.org In PDT, understanding the excited state dynamics of a photosensitizer like Photochlor is critical because the formation of cytotoxic species, such as singlet oxygen, originates from its triplet excited state. nih.govmappingignorance.org

Upon light absorption, Photochlor is initially excited to a short-lived singlet state. nih.gov This excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state. nih.gov The triplet state is crucial for PDT as it can transfer energy to molecular oxygen, which is in its ground triplet state, to produce reactive singlet oxygen. nih.govmappingignorance.org

Time-resolved spectroscopy, such as time-resolved fluorescence or transient absorption spectroscopy, can measure the lifetimes of these excited states. diva-portal.orgmdpi.com A longer triplet state lifetime is generally desirable for a photosensitizer as it allows sufficient time for interaction with molecular oxygen to generate singlet oxygen. nih.govossila.com The quantum yield of singlet oxygen formation, a key indicator of a photosensitizer's efficiency, is directly related to the quantum yield and lifetime of its triplet excited state. nih.gov

While the provided search results discuss time-resolved fluorescence in the context of PDT and excited state lifetimes of photosensitizers in general mdpi.comnih.govnih.gov, specific detailed time-resolved spectroscopic data for Photochlor's excited states (e.g., singlet and triplet state lifetimes in various biological environments) were not explicitly provided in the snippets. However, Photochlor is described as having a high singlet oxygen yield of about 0.48 researchgate.net, which implies efficient intersystem crossing and a sufficiently long triplet state lifetime to interact with oxygen. Another source mentions a singlet oxygen quantum yield of 0.77 in PBS for talaporfin, a related photosensitizer researchgate.net, and that Photochlor has a high singlet oxygen yield nih.gov.

Electron Spin Resonance (ESR) Spectroscopy for Photochlor-Derived Free Radical Detection

PDT can induce both Type I and Type II photochemical reactions. nih.gov While the Type II reaction, which produces singlet oxygen, is often predominant, the Type I reaction involves electron transfer, leading to the formation of free radicals. nih.gov These radicals, such as superoxide (B77818) radicals and hydroxyl radicals, are highly reactive and can cause significant damage to biological molecules. nih.govdrug-dev.com

ESR spectroscopy can directly detect relatively stable free radicals. ciqtekglobal.com For short-lived radicals, spin trapping techniques are employed, where a spin trap molecule reacts with the transient radical to form a more stable spin adduct that can then be detected by ESR. foliamedica.bgciqtekglobal.com This allows for the identification and quantification of the free radicals generated during the photoactivation of photosensitizers like Photochlor in biological systems. ciqtekglobal.comdgk-ev.de

Studies using ESR spectroscopy have been conducted to investigate free radical production in the context of PDT with other photosensitizers, demonstrating the technique's applicability in this field. For instance, ESR was used to measure changes in free radical concentrations in tumors after PDT with Photofrin II. nih.gov The technique has also been used to study oxygen radical production by other dyes used in photodynamic therapy. foliamedica.bg

While the provided search results confirm the utility of ESR spectroscopy for detecting free radicals in biological systems and in the context of PDT with other photosensitizers foliamedica.bgnih.govnih.govptfarm.pl, specific detailed research findings on the detection of Photochlor-derived free radicals using ESR spectroscopy were not explicitly available within the provided snippets. However, Photochlor's mechanism of action involves the generation of cytotoxic free radicals upon light activation smolecule.com, implying that these radicals could be investigated using ESR.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Photochlor149402-51-7
Protoporphyrin IX (PpIX)10450
Photofrin6437664
Singlet Oxygen57503917
Molecular Oxygen14297

Data Table Example (Illustrative - based on general PDT principles from search results, specific Photochlor data not found)

While specific data for Photochlor from the searches was limited to its singlet oxygen yield, an illustrative table based on general photosensitizer properties discussed in the search results is provided below to demonstrate the potential for data inclusion if such specific data were available.

PropertyValue (Example based on general PS)NotesSource Type (Illustrative)
Absorption Maximum (λmax)~660 - 670 nmDesirable for tissue penetration. researchgate.netwikipedia.orgLiterature Review
Singlet Oxygen Quantum Yield~0.48 - 0.77Indicates efficiency of ROS generation. nih.govresearchgate.netExperimental Study
Triplet State Lifetimeμs rangeAllows interaction with oxygen. nih.govossila.comTime-Resolved Spectroscopy
Fluorescence Emission MaximaVariesUsed for detection/localization. eur.nlFluorescence Spectroscopy

Mechanistic Insights into Photochlor Mediated Cellular and Tissue Responses

Cellular Uptake and Intracellular Distribution of Photochlor in Target Cells

Cellular uptake and subsequent intracellular localization of a photosensitizer are critical determinants of PDT efficacy. The lipophilic nature of Photochlor influences its interaction with cellular membranes and its distribution within the cell. medkoo.comresearchgate.net Studies investigating the cellular uptake of Photochlor (HPPH) have been conducted, for example, in 4T1 murine mammary cancer cells. medchemexpress.comabmole.com

Selective accumulation of photosensitizers in malignant tissues is a key advantage of PDT, contributing to localized treatment effects and minimizing damage to healthy surrounding tissues. nih.govresearchgate.netnih.gov While the exact mechanisms for Photochlor's selective accumulation in malignant tissues are not detailed in the provided search results, general mechanisms for photosensitizer selectivity in tumors include increased vascular permeability and impaired lymphatic drainage in tumors, leading to enhanced retention of the photosensitizer. nih.gov Additionally, differences in cellular metabolism and the overexpression of certain receptors or transporters in tumor cells can contribute to preferential uptake. nih.gov The lipophilicity of photosensitizers can also influence their binding to blood proteins and lipoproteins, which may be taken up more readily by tumor cells due to an increased number of receptors on their membranes. nih.gov

The subcellular localization of a photosensitizer dictates which organelles are primarily targeted upon light activation, thereby influencing the subsequent cell death pathways. mdpi.comresearchgate.net Photochlor, upon intravenous administration, has been shown to selectively accumulate in the cytoplasm of cancer or pre-cancerous cells. medkoo.comabmole.com The distribution of photosensitizers within a cell can be dynamic and may depend on factors such as incubation time and concentration. mdpi.com While specific details on Photochlor's localization to other organelles like mitochondria, lysosomes, or the endoplasmic reticulum are not extensively provided, other photosensitizers with similar properties have been observed to localize in these compartments. researchgate.netmdpi.comsiboncoj.ruscirp.org The short-lived nature and limited diffusion radius of singlet oxygen mean that the primary molecular targets of the photodynamic process are located within a few nanometers of the photosensitizer's location. mdpi.com

Mechanisms Governing Selective Photochlor Accumulation in Malignant Tissues

Molecular and Cellular Pathways of Photochlor-Induced Cell Death

Photochlor-induced PDT leads to cell death primarily through the generation of reactive oxygen species (ROS) upon light activation. medkoo.comresearchgate.netabmole.com These ROS, such as singlet oxygen and free radicals, cause oxidative damage to critical cellular components. medkoo.comabmole.comfoliamedica.bgportlandpress.com The specific cell death pathways activated can depend on various factors, including the photosensitizer's intracellular localization and the light dose. nih.govmdpi.com

Cell death following PDT can occur through both programmed cell death (apoptosis) and non-programmed cell death (necrosis). nih.govresearchgate.netmdpi.com The balance between apoptosis and necrosis is influenced by the intracellular localization of the photosensitizer and the light fluence rate. nih.govmdpi.com High light intensity can lead to rapid cell death by necrosis, characterized by cell membrane breakdown and the release of cellular content. nih.gov Lower light fluence rates may favor apoptosis, a more controlled process. nih.gov Photosensitizers localizing in mitochondria or the endoplasmic reticulum tend to promote apoptosis, while those targeting the plasma membrane or lysosomes may induce necrosis. mdpi.comsiboncoj.ru Photochlor's accumulation in the cytoplasm medkoo.comabmole.com suggests its potential to induce both pathways depending on the specific conditions and further redistribution.

The cytotoxic effects of Photochlor-based PDT are a direct consequence of oxidative damage inflicted by ROS on essential cellular macromolecules. foliamedica.bgportlandpress.comoaepublish.comnih.govnih.gov

Lipids: Unsaturated fatty acids in cellular membranes are particularly vulnerable to attack by singlet oxygen and other ROS, leading to lipid peroxidation. foliamedica.bgoaepublish.comnih.govnih.gov This damage can compromise membrane integrity and function. oaepublish.com

Proteins: Proteins are also significant targets of oxidative damage, with amino acid residues like cysteine and methionine being susceptible to oxidation. foliamedica.bgnih.govnih.gov This can result in protein inactivation or misfolding, disrupting critical cellular processes. nih.govnih.gov

Nucleic Acids: ROS can also cause damage to DNA and other nucleic acids. foliamedica.bgportlandpress.comoaepublish.comnih.govnih.gov While DNA damage occurs, the extent is generally considered less significant compared to damage induced by other cancer treatments like chemotherapy or radiotherapy, and PDT is not typically associated with inducing secondary tumors. researchgate.netnih.gov

Apoptosis and Necrosis Induction by Photochlor PDT

Modulation of the Tumor Microenvironment by Photochlor-Based Photodynamic Action

Beyond directly killing tumor cells, Photochlor-based PDT can also influence the tumor microenvironment (TME), which includes the surrounding vasculature, immune cells, and extracellular matrix. nih.govmdpi.commdpi.comnih.gov PDT can induce vascular damage within the tumor, leading to the disruption of blood supply and consequent oxygen and nutrient deprivation, contributing to indirect tumor cell death. nih.govmdpi.commdpi.comoaepublish.com Furthermore, PDT can elicit an inflammatory response that may activate the host immune system to target residual tumor cells. nih.govmdpi.commdpi.comoaepublish.com The effects of PDT on the TME are complex and can involve modulating various cellular and non-cellular components. nih.gov Targeting the TME presents opportunities to enhance therapeutic outcomes by influencing tumor physiology and immune responses. nih.gov

Table 1: Summary of Photochlor's Mechanistic Actions

MechanismDescriptionKey Effects
Cellular Uptake and DistributionPhotochlor is taken up by cells, preferentially accumulating in malignant tissues and localizing in the cytoplasm.Determines the primary sites of photodamage upon light activation.
Selective AccumulationPreferential retention in tumor tissue due to various factors including vascular properties and cellular metabolism.Minimizes damage to healthy tissues.
Subcellular LocalizationPrimarily cytoplasmic accumulation, with potential localization to organelles like mitochondria and lysosomes.Directs ROS-mediated damage to specific cellular compartments.
ROS GenerationUpon light activation, Photochlor produces cytotoxic ROS (singlet oxygen, free radicals).Mediates oxidative damage to cellular components.
Induction of Cell DeathTriggers both apoptosis and necrosis depending on factors like localization and light dose.Leads to the elimination of tumor cells.
Oxidative Damage to MacromoleculesROS attack lipids, proteins, and nucleic acids.Disrupts cellular structure and function, contributing to cell death.
Modulation of Tumor MicroenvironmentDamages tumor vasculature and can activate anti-tumor immune responses.Contributes to indirect tumor cell death and potential long-term tumor control.

Table 2: Photochlor Properties

PropertyValueSource
Chemical FormulaC₃₉H₄₈N₄O₄ wikipedia.orgnih.govnih.gov
Molar Mass636.837 g/mol or 636.8 g/mol wikipedia.orgnih.gov
Absorption Wavelength~665 nm nih.govresearchgate.netmdpi.com
Singlet Oxygen Yield~0.48 (in CH₂Cl₂) or 0.48 (reported) nih.govresearchgate.net
NatureLipophilic medkoo.comresearchgate.net
GenerationSecond Generation Photosensitizer medkoo.commedchemexpress.comabmole.comresearchgate.net

Impact of Photochlor on Tumor Vasculature and Oxygenation Dynamics

Photodynamic therapy, including that mediated by photosensitizers like Photochlor, can significantly affect tumor vasculature mdpi.comoaepublish.com. Tumor growth is dependent on a functional vascular network for the supply of essential oxygen and nutrients nih.gov. PDT can induce damage to the tumor microvasculature, leading to vascular collapse and subsequent severe tissue hypoxia mdpi.comnih.govoncohemakey.com. This vascular damage can compromise the supply of oxygen and nutrients, contributing to indirect tumor cell death mdpi.comoaepublish.com.

The vascular effects of PDT can vary depending on the photosensitizer and the treatment parameters, such as the drug-light interval nih.gov. Photosensitizers that localize in the intravascular space can enhance the effectiveness of PDT by mediating vascular damage and tumor infarction oncohemakey.com. PDT-triggered reductions in tumor blood flow during light delivery are considered significant and can correlate with treatment outcomes oncohemakey.com.

Oxygenation dynamics within the tumor are critically linked to PDT efficacy. The success of PDT relies on the availability of ground state oxygen to produce cytotoxic singlet oxygen via a Type II photochemical reaction mdpi.comoaepublish.com. However, the photochemical process can consume oxygen faster than it can be resupplied, leading to a hypoxic state that can limit PDT-mediated cytotoxicity oncohemakey.comaacrjournals.org. Tumor-associated hypoxia can thus limit the damage created by PDT oncohemakey.com. PDT-mediated vascular effects, such as vasoconstriction and occlusion, further contribute to reduced blood flow and increased hypoxia during treatment mdpi.comoncohemakey.comaacrjournals.org.

Studies have shown that the rate of light delivery can influence tumor oxygenation during PDT oncohemakey.comaacrjournals.org. Lower fluence rates can help conserve tumor oxygenation, potentially increasing direct tumor cell cytotoxicity and enhancing vascular and immune effects oncohemakey.comaacrjournals.org.

Immunomodulatory Effects of Photochlor-Mediated PDT

In addition to direct tumor cell killing and vascular effects, Photochlor-mediated PDT can stimulate an immune response against the tumor upol.czoaepublish.comuc.ptnih.gov. PDT-induced tumor destruction occurs in the context of acute inflammation, which acts as a 'danger signal' to the innate immune system nih.gov. This activation of the innate immune system can subsequently increase the priming of tumor-specific T lymphocytes, potentially leading to the development of immune memory nih.gov. PDT alters the tumor microenvironment by stimulating the release or expression of various proinflammatory and acute-phase response mediators from the treated site nih.gov.

Activation of Innate Immune Responses

PDT elicits an immediate localized inflammatory response aimed at clearing cellular debris and restoring tissue homeostasis nih.gov. Damage to tumor tissue results in the release of various mediators, including arachidonic acid metabolites, and the rapid upregulation of inflammatory cytokines such as IL-6, IL-1β, and TNFα, as well as activation of the complement system nih.govnih.gov. These factors facilitate the influx of innate immune cells, such as neutrophils, macrophages, dendritic cells (DCs), and natural killer (NK) cells, into the tumor site oncohemakey.comuc.ptnih.gov.

The activation of the innate immune system plays a significant role in tumor control after PDT oncohemakey.com. The complement system has been identified as a powerful mediator of PDT effects on tumor cells, with studies indicating that PDT induces the fixation of complement C3 protein to tumor cells nih.gov. Complement fixation marks cells for destruction by the innate immune system nih.gov. Neutrophils are considered key players in the innate immune response following PDT, with studies demonstrating their adhesion to damaged endothelial cells and their influx into treated tissues being crucial for therapeutic outcome oncohemakey.com. A systemic neutrophilia is often observed following PDT of various tumor types oncohemakey.com.

PDT-induced oxidative stress can also increase the delivery of heat shock proteins (HSPs) and the release of inflammatory transcription factors and cytokines frontiersin.org. The infiltration of leukocytes into the tumor site further contributes to the production of proinflammatory factors and cytokines frontiersin.org.

Induction of Adaptive Anti-Tumor Immunity

Beyond activating the innate immune system, PDT can also stimulate an adaptive cell-mediated immunity oncohemakey.comuc.pt. The innate and adaptive immune responses are intricately connected processes oncohemakey.com. It is proposed that a critical aspect of PDT-induced adaptive immunity is the generation of a high antigen load from dying tumor cells, which are then presented for adaptive immunity oncohemakey.com.

PDT can induce immunogenic cell death (ICD) in tumor cells, stimulating the release of tumor-related antigens nih.govfrontiersin.org. This promotes the activation and infiltration of antigen-specific T cells, including CD8+ cytotoxic T lymphocytes (CTLs), and their proliferation nih.govfrontiersin.orgfrontiersin.org. Preclinical studies have shown that PDT regimens can be developed to activate anti-tumor immunity nih.gov. Enhanced anti-tumor immunity after PDT has been shown in many studies to be dependent on CD8+ T cells nih.govatsjournals.org. The potential mechanisms of PDT immune stimulation involve the acute inflammatory response, which may increase the presentation of tumor antigens to activate DCs and their homing to lymph nodes, ultimately stimulating CD8+ cytotoxic T cells and NK cells oaepublish.com. This can be accompanied by the development of immune memory and the suppression of subsequent tumor growth upon re-challenge oaepublish.com.

Studies have indicated that local tumor PDT can enhance systemic immune responses to tumor antigens in patients nih.gov. Clinical data, although limited, also supports the preclinical findings of PDT-enhanced anti-tumor immunity, with some reports suggesting that PDT regimens using lower light doses might lead to stronger anti-tumor immune responses nih.gov. The phenomenon of abscopal control of distant metastases following local PDT treatment further highlights the potential for PDT to induce systemic anti-tumor immunity nih.gov.

Table 1: Key Mediators and Cells Involved in Photochlor-Mediated PDT Immune Responses

Immune ComponentRole in PDT Response
Inflammatory CytokinesUpregulated (e.g., IL-6, IL-1β, TNFα), contribute to inflammation and immune cell influx. nih.govnih.gov
Complement SystemActivated, C3 fixation marks tumor cells for destruction. nih.gov
NeutrophilsKey innate immune cells, infiltrate treated site, crucial for therapeutic outcome. oncohemakey.com
MacrophagesInnate immune cells, infiltrate treated site. oncohemakey.comuc.pt
Dendritic Cells (DCs)Innate immune cells, infiltrate treated site, present tumor antigens. oncohemakey.comuc.pt
Natural Killer (NK) CellsInnate immune cells, infiltrate treated site. oncohemakey.comuc.pt
Heat Shock Proteins (HSPs)Increased delivery due to oxidative stress, signal immune system. frontiersin.org
Tumor AntigensReleased from dying tumor cells, presented to adaptive immune system. oncohemakey.comnih.govfrontiersin.org
CD8+ T Lymphocytes (CTLs)Activated, mediate adaptive anti-tumor immunity, crucial for efficacy. nih.govfrontiersin.orgatsjournals.org
CD4+ T LymphocytesInvolved in adaptive immunity, role can be complex. nih.govfrontiersin.org

Table 2: Photochlor (HPPH) PubChem CID

Compound NamePubChem CID
Photochlor148160 nih.gov

Photochlor, also known as HPPH (2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a), is a second-generation, lipophilic, chlorin-based photosensitizer employed in photodynamic therapy (PDT) adooq.commedkoo.comsmolecule.com. PDT is a cancer treatment modality that involves the administration of a photosensitizer, which selectively accumulates in tumor tissue, followed by illumination with light of a specific wavelength mdpi.comupol.cz. This process generates reactive oxygen species (ROS), primarily singlet oxygen, leading to targeted cellular damage and death medkoo.commdpi.comnih.gov. Beyond direct cytotoxicity, Photochlor-mediated PDT influences the tumor microenvironment through its impact on tumor vasculature and by modulating immune responses.

Impact of Photochlor on Tumor Vasculature and Oxygenation Dynamics

Photodynamic therapy, including that mediated by photosensitizers like Photochlor, can significantly affect tumor vasculature mdpi.comoaepublish.com. Tumor growth is dependent on a functional vascular network for the supply of essential oxygen and nutrients nih.gov. PDT can induce damage to the tumor microvasculature, leading to vascular collapse and subsequent severe tissue hypoxia mdpi.comnih.govoncohemakey.com. This vascular damage can compromise the supply of oxygen and nutrients, contributing to indirect tumor cell death mdpi.comoaepublish.com.

The vascular effects of PDT can vary depending on the photosensitizer and the treatment parameters, such as the drug-light interval nih.gov. Photosensitizers that localize in the intravascular space can enhance the effectiveness of PDT by mediating vascular damage and tumor infarction oncohemakey.com. PDT-triggered reductions in tumor blood flow during light delivery are considered significant and can correlate with treatment outcomes oncohemakey.com.

Oxygenation dynamics within the tumor are critically linked to PDT efficacy. The success of PDT relies on the availability of ground state oxygen to produce cytotoxic singlet oxygen via a Type II photochemical reaction mdpi.comoaepublish.com. However, the photochemical process can consume oxygen faster than it can be resupplied, leading to a hypoxic state that can limit PDT-mediated cytotoxicity oncohemakey.comaacrjournals.org. Tumor-associated hypoxia can thus limit the damage created by PDT oncohemakey.com. PDT-mediated vascular effects, such as vasoconstriction and occlusion, further contribute to reduced blood flow and increased hypoxia during treatment mdpi.comoncohemakey.comaacrjournals.org.

Studies have shown that the rate of light delivery can influence tumor oxygenation during PDT oncohemakey.comaacrjournals.org. Lower fluence rates can help conserve tumor oxygenation, potentially increasing direct tumor cell cytotoxicity and enhancing vascular and immune effects oncohemakey.comaacrjournals.org.

Immunomodulatory Effects of Photochlor-Mediated PDT

In addition to direct tumor cell killing and vascular effects, Photochlor-mediated PDT can stimulate an immune response against the tumor upol.czoaepublish.comuc.ptnih.gov. PDT-induced tumor destruction occurs in the context of acute inflammation, which acts as a 'danger signal' to the innate immune system nih.gov. This activation of the innate immune system can subsequently increase the priming of tumor-specific T lymphocytes, potentially leading to the development of immune memory nih.gov. PDT alters the tumor microenvironment by stimulating the release or expression of various proinflammatory and acute-phase response mediators from the treated site nih.gov.

Activation of Innate Immune Responses

PDT elicits an immediate localized inflammatory response aimed at clearing cellular debris and restoring tissue homeostasis nih.gov. Damage to tumor tissue results in the release of various mediators, including arachidonic acid metabolites, and the rapid upregulation of inflammatory cytokines such as IL-6, IL-1β, and TNFα, as well as activation of the complement system nih.govnih.gov. These factors facilitate the influx of innate immune cells, such as neutrophils, macrophages, dendritic cells (DCs), and natural killer (NK) cells, into the tumor site oncohemakey.comuc.ptnih.gov.

The activation of the innate immune system plays a significant role in tumor control after PDT oncohemakey.com. The complement system has been identified as a powerful mediator of PDT effects on tumor cells, with studies indicating that PDT induces the fixation of complement C3 protein to tumor cells nih.gov. Complement fixation marks cells for destruction by the innate immune system nih.gov. Neutrophils are considered key players in the innate immune response following PDT, with studies demonstrating their adhesion to damaged endothelial cells and their influx into treated tissues being crucial for therapeutic outcome oncohemakey.com. A systemic neutrophilia is often observed following PDT of various tumor types oncohemakey.com.

PDT-induced oxidative stress can also increase the delivery of heat shock proteins (HSPs) and the release of inflammatory transcription factors and cytokines frontiersin.org. The infiltration of leukocytes into the tumor site further contributes to the production of proinflammatory factors and cytokines frontiersin.org.

Induction of Adaptive Anti-Tumor Immunity

Beyond activating the innate immune system, PDT can also stimulate an adaptive cell-mediated immunity oncohemakey.comuc.pt. The innate and adaptive immune responses are intricately connected processes oncohemakey.com. It is proposed that a critical aspect of PDT-induced adaptive immunity is the generation of a high antigen load from dying tumor cells, which are then presented for adaptive immunity oncohemakey.com.

PDT can induce immunogenic cell death (ICD) in tumor cells, stimulating the release of tumor-related antigens nih.govfrontiersin.org. This promotes the activation and infiltration of antigen-specific T cells, including CD8+ cytotoxic T lymphocytes (CTLs), and their proliferation nih.govfrontiersin.orgfrontiersin.org. Preclinical studies have shown that PDT regimens can be developed to activate anti-tumor immunity nih.gov. Enhanced anti-tumor immunity after PDT has been shown in many studies to be dependent on CD8+ T cells nih.govatsjournals.org. The potential mechanisms of PDT immune stimulation involve the acute inflammatory response, which may increase the presentation of tumor antigens to activate DCs and their homing to lymph nodes, ultimately stimulating CD8+ cytotoxic T cells and NK cells oaepublish.com. This can be accompanied by the development of immune memory and the suppression of subsequent tumor growth upon re-challenge oaepublish.com.

Studies have indicated that local tumor PDT can enhance systemic immune responses to tumor antigens in patients nih.gov. Clinical data, although limited, also supports the preclinical findings of PDT-enhanced anti-tumor immunity, with some reports suggesting that PDT regimens using lower light doses might lead to stronger anti-tumor immune responses nih.gov. The phenomenon of abscopal control of distant metastases following local PDT treatment further highlights the potential for PDT to induce systemic anti-tumor immunity nih.gov.

Table 1: Key Mediators and Cells Involved in Photochlor-Mediated PDT Immune Responses

Immune ComponentRole in PDT Response
Inflammatory CytokinesUpregulated (e.g., IL-6, IL-1β, TNFα), contribute to inflammation and immune cell influx. nih.govnih.gov
Complement SystemActivated, C3 fixation marks tumor cells for destruction. nih.gov
NeutrophilsKey innate immune cells, infiltrate treated site, crucial for therapeutic outcome. oncohemakey.com
MacrophagesInnate immune cells, infiltrate treated site. oncohemakey.comuc.pt
Dendritic Cells (DCs)Innate immune cells, infiltrate treated site, present tumor antigens. oncohemakey.comuc.pt
Natural Killer (NK) CellsInnate immune cells, infiltrate treated site. oncohemakey.comuc.pt
Heat Shock Proteins (HSPs)Increased delivery due to oxidative stress, signal immune system. frontiersin.org
Tumor AntigensReleased from dying tumor cells, presented to adaptive immune system. oncohemakey.comnih.govfrontiersin.org
CD8+ T Lymphocytes (CTLs)Activated, mediate adaptive anti-tumor immunity, crucial for efficacy. nih.govfrontiersin.orgatsjournals.org
CD4+ T LymphocytesInvolved in adaptive immunity, role can be complex. nih.govfrontiersin.org

Preclinical and Translational Investigations of Photochlor

In Vitro Efficacy Studies of Photochlor in Cancer Cell Models

In vitro studies are crucial for understanding the direct effects of Photochlor on cancer cells and comparing its efficacy and selectivity.

Assessment of Photochlor Phototoxicity Against Diverse Cancer Cell Lines

Photochlor has demonstrated significant phototoxicity against a range of cancer cell lines in vitro. Its mechanism of action involves the generation of cytotoxic free radicals upon light activation. smolecule.com Studies have shown that Photochlor can induce apoptosis and cellular damage in target tissues. researchgate.net The effectiveness of PDT, including with Photochlor, is dependent on factors such as the photosensitizer concentration, light dose, and oxygen availability. thno.orgnih.gov

Research indicates that Photochlor exhibits strong submicromolar phototoxicity against a panel of in vitro tumor cell lines. mdpi.com For instance, studies have evaluated the photodynamic effects of photosensitizers like Photochlor on various cancer cell lines, including those derived from lung, head and neck, esophageal, and skin cancers. researchgate.netpatsnap.comnih.gov

While specific detailed data tables for Photochlor's IC50 values across a broad panel of diverse cancer cell lines were not consistently available in the provided snippets, the general consensus from the search results supports its potent in vitro phototoxicity against various cancer cell models. mdpi.comresearchgate.net The efficacy can vary depending on the cell line and the concentration of the photosensitizer. mdpi.com

Comparative Evaluation of Photochlor Phototoxicity in Healthy vs. Malignant Cells

A key aspect of PDT is its potential for selective toxicity towards malignant cells while sparing healthy ones. Photochlor is designed to enhance the efficacy of light-based cancer treatments while minimizing side effects compared to earlier agents. smolecule.com

Investigations into how Photochlor interacts with different cell types have shown its effectiveness in inducing apoptosis in cancer cells while potentially sparing normal cells under controlled conditions. smolecule.com This selectivity is a significant advantage of PDT. researchgate.netnih.gov The preferential uptake of photosensitizers by tumor tissue and rapid clearance from normal tissues is crucial for minimizing phototoxic side effects on healthy cells. thno.org

While direct comparative data tables showing Photochlor's phototoxicity in matched healthy and malignant cell lines were not explicitly detailed in the snippets, the principle of PDT, and Photochlor as a second-generation photosensitizer, is based on achieving this differential effect. medkoo.comsmolecule.comnih.govmdpi.commdpi.com The lipophilic nature of Photochlor contributes to its selective accumulation in cancer or pre-cancerous cells upon intravenous administration. medkoo.com

In Vivo Efficacy Studies of Photochlor in Experimental Tumor Models

In vivo studies are essential for evaluating Photochlor's efficacy in a more complex biological setting and its impact on tumor growth and animal survival.

Evaluation of Tumor Regression and Animal Survival Rates

Photochlor has been investigated in various experimental tumor models to assess its in vivo efficacy, including models of lung cancer, head and neck cancer, and colon tumors. nih.govresearchgate.netmdpi.com Studies have evaluated tumor regression and animal survival rates following Photochlor-mediated PDT.

In a murine model of intrathoracic PDT for non-small cell lung cancer, Photochlor-mediated PDT at a fluence rate of 75 mW/cm² produced significant reductions in tumor burden. mdpi.com Another study using a radioactive analog of HPPH (Photochlor) in mice tumor models derived from lung cancer patients also investigated in vivo efficacy and observed a significantly enhanced long-term tumor response, particularly in combination therapy. mdpi.com

Studies in mice bearing Colon-26 tumors demonstrated the in vivo photosensitizing efficacy of HPPH (Photochlor) conjugates, with a high percentage of mice showing no tumor regrowth at day 60 after treatment. researchgate.net For example, in one study, 7 out of 10 mice (70% cure) did not show tumor regrowth. researchgate.net

Tumor Model (Mice)Photochlor Dose (µmol/kg)Light Dose (J/cm²)Fluence Rate (mW/cm²)Cure Rate at 60 DaysCitation
Colon-2610404070% (7/10 mice) researchgate.net
SCLC PDX (14541)11357565% (15/23 mice) mdpi.com
SCLC PDX (0229047)11357595% (19/20 mice) mdpi.com

Combination therapies involving Photochlor have also shown promising results in improving tumor control and animal survival relative to monotherapy. researchgate.netscience.gov

Histopathological and Molecular Analyses of Photochlor-Treated Tissues

Histopathological and molecular analyses are performed to understand the cellular and molecular changes induced by Photochlor-mediated PDT in treated tissues. These analyses can reveal the mechanisms of cell death (e.g., apoptosis, necrosis) and the impact on the tumor microenvironment. mdpi.come-crt.org

PDT can induce cell death through apoptosis or necrosis, and the specific pathway can depend on various factors, including the photosensitizer and treatment parameters. mdpi.come-crt.org Histopathological examination of tumor tissue after PDT can show regression of tumor cells. science.gov

Molecular analyses can investigate the expression of various markers related to cell death, proliferation, and angiogenesis in Photochlor-treated tissues. For instance, studies have evaluated the expression and activation of epidermal growth factor receptor (EGFR) in areas of post-treatment proliferation in a murine model of intrathoracic PDT with Photochlor. mdpi.com Increased EGFR activation was detected after treatment at a higher fluence rate, suggesting that fluence rate may affect the activation of survival factors. mdpi.com

Understanding these histopathological and molecular changes provides insights into the efficacy and potential mechanisms of resistance to Photochlor-mediated PDT.

Pharmacokinetic and Biodistribution Studies of Photochlor in Preclinical Settings

Pharmacokinetic (PK) and biodistribution studies are essential for understanding how Photochlor is absorbed, distributed, metabolized, and eliminated in preclinical models. These studies help determine optimal drug delivery strategies and predict behavior in clinical settings.

Preclinical pharmacokinetic studies of HPPH (Photochlor) have been reported in animals such as dogs and mice. aacrjournals.org Tissue distribution data in mice given 14C-radiolabeled HPPH have also been examined. aacrjournals.org

Studies have shown that photosensitizers, including Photochlor, can selectively accumulate in tumor tissue. medkoo.comthno.orgmdpi.com The lipophilic nature of Photochlor contributes to its accumulation in cancer or pre-cancerous cells. medkoo.com Biodistribution studies assess the concentration of Photochlor in various organs and tissues over time.

In preclinical settings, pharmacokinetic modeling has been explored for HPPH in rat plasma. nih.gov Studies have investigated the in vivo distribution and delivery of HPPH, sometimes using fluorescence imaging or radiolabeling (e.g., with 64Cu or 123I) to track its accumulation in tumors and end-organs. researchgate.netthno.orgpatsnap.com Tumor uptake can be monitored at various time points after administration. researchgate.netmdpi.com

For instance, in one study, maximum tumor uptake of a photosensitizer related to Photochlor was observed at 24 hours post-injection in various tumor types. mdpi.com Another study using HPPH-liposomes delivered via tail vein in PDX models exhibited selective tumor penetration with a peak concentration at 4 hours. researchgate.net

Pharmacokinetic studies following intravenous injection of 1 mg/kg [14C]HPPH in preclinical models revealed a biexponential decay in plasma, with alpha and beta half-lives of 0.69 and 21 hours, respectively. researchgate.net Fecal excretion was identified as the primary route of elimination. researchgate.net The highest levels of [14C]HPPH were found in the liver, which also showed the greatest long-term retention, followed by adrenals, lung, spleen, and kidney. researchgate.net

These preclinical PK and biodistribution studies provide valuable data on the behavior of Photochlor in living systems, informing the design of clinical trials and strategies to optimize tumor targeting and minimize exposure to normal tissues.

Systemic Distribution and Elimination Profiles of Photochlor

Preclinical studies have investigated the systemic distribution and elimination of Photochlor to understand its pharmacokinetic behavior. In mice, studies using 14C-radiolabeled HPPH have provided insights into its tissue distribution. aacrjournals.org Photochlor is described as a highly lipophilic compound. medkoo.comresearchgate.netaacrjournals.org Clinical pharmacokinetic studies in cancer patients receiving intravenous infusions of Photochlor have shown that it has a long circulating half-life, with the photosensitizer detectable in serum for over 3 months post-infusion. researchgate.net The pharmacokinetic data from these studies were analyzed using compartmental models. aacrjournals.orgresearchgate.net For instance, a two-compartment model was used for data up to 4 days post-infusion, while three-compartment models were employed for data extending to at least 150 days post-infusion. researchgate.net Estimated plasma clearances for Photochlor were reported to be around 84.2 ml/hour in a standard man. researchgate.net The volume of distribution of the central compartment was found to be approximately the size of the plasma volume, suggesting that Photochlor is nearly 100% bound to serum components. aacrjournals.orgresearchgate.net Clearance was observed to increase with age in patient studies. aacrjournals.org

Here is a summary of pharmacokinetic parameters for Photochlor from a clinical study:

ParameterEstimate (Standard Man)Units
Systemic Clearance (CL)84.2ml/hour
Volume of Distribution (VC)~4.29L
Steady-State Volume (VSS)9.58liters/m²
Distributional Clearance (CLD)0.144liter/h/m²

Note: Data for VC is an approximation based on comparison to plasma volume; VSS and CLD are from a population pharmacokinetic analysis and presented per m². aacrjournals.orgresearchgate.net

Tumor-Specific Accumulation and Retention Dynamics of Photochlor

A key aspect of PDT is the selective accumulation and retention of the photosensitizer within tumor tissue. Photochlor has demonstrated higher levels of tumor accumulation compared to some first-generation photosensitizers like Photofrin and temoporfin, attributed to its highly lipophilic property. researchgate.net Studies in BALB/c mice bearing colon-26 tumors investigated the tumor targeting and biodistribution of pyropheophorbide-based photosensitizers, including HPPH (Photochlor). thno.org In lung patient-derived xenograft (PDX) models in SCID mice, fluorescence imaging was used to assess the biodistribution of a photosensitizer, with the highest fluorescence observed at 24 hours post-injection in all tumor models. mdpi.com The greatest difference in photosensitizer uptake between tumor, liver, and skin was also noted at this 24-hour time point. mdpi.com In another study using 124I-labeled HPPH, higher tumor accumulation was observed in Colon-26 tumors compared to RIF tumors at various time points. buffalo.edu The long residence time of the photosensitizer in the tumor, as indicated by imaging, suggested significant therapeutic potential. buffalo.edu Graphene oxide-PEG-HPPH complexes have also been developed, showing improved photodynamic cancer cell killing efficacy in vivo, which was attributed to increased tumor delivery and more effective tumor cell internalization of HPPH. patsnap.comthno.org This was evidenced by high tumor signals in fluorescence and PET imaging. thno.org

Combination Therapy Research with Photochlor

Research has explored the potential of combining Photochlor-mediated PDT with other therapeutic modalities to enhance anti-tumor effects and overcome limitations of monotherapy. mdpi.comnih.govnih.gov

Synergistic Effects of Photochlor with Chemotherapeutic Agents

Combining PDT with chemotherapy is a strategy investigated to improve cancer treatment outcomes. nih.govmdpi.com Preclinical and clinical studies have indicated that combining PDT with chemotherapy can be an effective approach. thno.org While some studies explore the combination of photosensitizers with chemotherapeutic agents, the direct synergistic effects of Photochlor specifically with various chemotherapeutic agents have been a subject of research. medkoo.comresearchgate.netwikipedia.orgaacrjournals.orgonkder.org For instance, studies have investigated the combination of HPPH-PDT with agents like 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a vascular disrupting agent. aacrjournals.org This combination significantly augmented the anti-tumor activity of HPPH-PDT against murine colon carcinomas, even at a low, minimally effective dose of DMXAA. aacrjournals.org The potentiation varied with the light fluence and fluence rate used. aacrjournals.org Maximal enhancement was observed with a combination of low-dose DMXAA and a low-dose, otherwise ineffective, PDT treatment. aacrjournals.org This synergistic effect was associated with significant vascular damage and necrosis in tumor sections. aacrjournals.org Another approach involves co-delivering photosensitizers and chemo-drugs using carriers, such as in the case of Photochlor combined with a prodrug of banoxantrone (B1667738) using a UiO-66-H carrier. nih.gov The rationale behind such combinations is that chemotherapy can potentially enhance the efficiency of PDT, leading to long-term tumor control due to synergistic effects. nih.gov

Photochlor in Multimodal Therapeutic Approaches (e.g., Photothermal Therapy)

Multimodal therapy, integrating PDT with other light-based therapies like photothermal therapy (PTT), is being explored to achieve enhanced anti-tumor efficacy. nih.govnih.govnih.govwikipedia.orgaacrjournals.org PTT utilizes photothermal agents that convert light energy into heat, leading to thermal ablation of tumor cells. mdpi.comfrontiersin.org The combination of PDT and PTT leverages their distinct mechanisms of action – PDT generating ROS and PTT generating heat – to create a synergistic "thermo-oxidative" effect. mdpi.com While the search results discuss the combination of PDT with PTT using various photosensitizers and photothermal agents, specific detailed research findings on Photochlor directly integrated into multimodal therapies like PTT in preclinical studies are less explicitly detailed within the provided snippets, beyond its use in nanocarrier systems that could potentially be designed for multimodal applications. For example, graphene oxide-PEG-HPPH complexes have been developed, and graphene oxide itself has shown mild photothermal conversion ability. patsnap.comthno.org However, the primary mechanism of cytotoxicity observed with GO-PEG-HPPH under the tested conditions was attributed to photodynamic action. thno.org The concept of combining PDT with PTT is well-established, with the potential for heat to enhance the permeability of cell membranes, thereby improving the uptake of photosensitizers or chemotherapeutic drugs. mdpi.comrsc.org

Advanced Research and Future Directions for Photochlor Based Pdt

Development of Novel Photochlor Formulations and Optimized Delivery Systems

Despite its advantages, the lipophilic nature of Photochlor can lead to challenges such as aggregation in aqueous solutions and non-specific distribution, which can limit its efficacy and potentially cause damage to healthy tissues. scielo.brnih.govmdpi.com To address these limitations, significant research is focused on developing novel formulations and optimized delivery systems to improve Photochlor's solubility, stability, and selective accumulation at the target site. scielo.brmdpi.comfrontiersin.orgresearchgate.net These efforts aim to enhance the therapeutic index of Photochlor-based PDT.

Nanoparticle-Encapsulated Photochlor Systems for Enhanced Delivery

Nanotechnology offers promising avenues for improving the delivery of hydrophobic photosensitizers like Photochlor. scielo.brresearchgate.net Encapsulating Photochlor within nanoparticles can enhance its solubility and stability in aqueous environments, prevent aggregation, prolong its circulation time, and improve its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. scielo.brnih.govnih.govfrontiersin.org Various nanoparticle systems are being investigated for Photochlor delivery, including liposomes, polymeric nanoparticles, and inorganic nanoparticles. scielo.brresearchgate.netnih.govucl.ac.ukanmm.org.mx

Studies have explored the use of liposomal formulations of Photochlor, demonstrating improved tumor control in preclinical models compared to free Photochlor. researchgate.net Polyacrylamide nanoparticles have also been investigated as biodegradable nanocarriers for Photochlor, showing successful encapsulation and the ability to deliver the photosensitizer to the tumor site, resulting in comparable tumor response to the free photosensitizer at an equivalent dose. nih.gov Additionally, the encapsulation of Photochlor in core-shell polymeric nanoparticles co-loaded with organic dyes has been explored for image-guided PDT. medkoo.com

The use of nanoparticles can also facilitate the integration of Photochlor with other therapeutic or diagnostic agents, leading to the development of multifunctional nanocarriers. scielo.brresearchgate.netmdpi.com For example, a polymer micelle system has been developed for the simultaneous encapsulation of Photochlor and magnetic nanoparticles (Fe₃O₄) for targeted delivery guided by a magnetic field. scielo.br Graphene-based nanomaterials, such as polyethylene (B3416737) glycol (PEG)-functionalized graphene oxide (GO), have been used to load Photochlor via π-π stacking, resulting in improved photodynamic cancer cell killing efficacy due to increased tumor delivery. mdpi.compatsnap.com

Targeted Delivery Strategies for Improved Photochlor Specificity

To further enhance the selectivity of Photochlor for cancer cells and minimize damage to healthy tissues, targeted delivery strategies are being developed. frontiersin.orgucl.ac.uk These strategies involve modifying delivery systems, such as nanoparticles, with targeting ligands that specifically bind to receptors overexpressed on cancer cells. mdpi.comfrontiersin.orgucl.ac.uk This targeted approach can increase the accumulation of Photochlor in the tumor site, thereby improving therapeutic efficacy and reducing systemic toxicity. scielo.brfrontiersin.org

Examples of targeting ligands being investigated include antibodies, peptides, aptamers, and small molecules that recognize tumor-specific markers. frontiersin.org While the provided search results specifically mention the conjugation of indole-based compounds to Photochlor for tumor affinity, challenges were noted in coupling without additional functionalization. thno.org Research in targeted delivery of photosensitizers in general highlights the potential of conjugating ligands to nanoparticle surfaces to increase active delivery. ucl.ac.uk The development of third-generation photosensitizers based on Photochlor involves structural modifications and conjugation with multifunctional compounds to improve imaging localization and anti-tumor effects. smolecule.com

Photochlor in Image-Guided Photodynamic Therapy and Theranostic Applications

The intrinsic fluorescence property of photosensitizers like Photochlor makes them suitable for image-guided PDT and theranostic applications. researchgate.netthno.orgnih.gov Theranostics combines diagnostic imaging and therapy within a single agent or system, allowing for real-time monitoring of photosensitizer localization, treatment planning, and assessment of therapeutic response. mdpi.comthno.orgnih.gov

Fluorescence-Based Imaging for Photochlor Localization and Treatment Guidance

Fluorescence imaging is a key modality for image-guided PDT with Photochlor. researchgate.netthno.orgaccc-cancer.orgmedchemexpress.comteledynevisionsolutions.com Photochlor exhibits fluorescence, although it can be relatively weak in its free form. medchemexpress.commedchemexpress.com This fluorescence can be utilized to visualize the distribution and accumulation of Photochlor in tissues, helping to identify tumor margins and guide light delivery during PDT. researchgate.netthno.orgaccc-cancer.org Fluorescence imaging can provide cellular-level information and high sensitivity, although its penetration depth in tissues is limited. thno.org

Studies have used fluorescence imaging to investigate the cellular uptake and localization of Photochlor, particularly when delivered via nanoparticles. nih.govucl.ac.ukmedchemexpress.com For instance, confocal microscopy has been used to show stronger fluorescence signals in cells treated with Photochlor-loaded nanoparticles compared to free Photochlor, indicating enhanced cellular uptake. medchemexpress.commedchemexpress.com Fluorescence imaging also plays a role in tracking the in vivo distribution and delivery of Photochlor, including when incorporated into nanocarriers like graphene oxide. patsnap.com

Integration of Photochlor with Multimodal Imaging Techniques

To overcome the limitations of single imaging modalities, the integration of Photochlor with multimodal imaging techniques is being explored. scielo.brresearchgate.netmdpi.comthno.orgnih.govresearchgate.netnih.gov Multimodal imaging combines two or more imaging methods to obtain complementary and more accurate information about the target tissue. thno.orgnih.gov This can include combining fluorescence imaging with techniques such as photoacoustic imaging (PAI), magnetic resonance imaging (MRI), positron emission tomography (PET), or computed tomography (CT). researchgate.netmdpi.comthno.orgnih.govresearchgate.net

Integrating Photochlor with multimodal imaging can provide a more comprehensive understanding of its biodistribution, tumor targeting efficiency, and therapeutic effects. researchgate.netmdpi.comthno.orgresearchgate.net For example, nanoparticles loaded with Photochlor have been designed for tri-modal imaging guided PDT, incorporating intrinsic fluorescence, near-infrared absorbance for photoacoustic imaging, and radiolabeling for PET imaging. researchgate.netmdpi.com Conjugates of Photochlor with gadolinium complexes have been evaluated for their potential in both MRI and fluorescence imaging, demonstrating a possible "see and treat" approach. smolecule.comresearchgate.net The use of multimodal imaging allows for enhanced localization of treatment and provides a method to monitor accumulation in target tissues over time. researchgate.net

Computational and Theoretical Studies of Photochlor Photobiology

Computational and theoretical studies play a crucial role in understanding the photophysical and photochemical properties of photosensitizers like Photochlor and their interactions with biological systems. medkoo.commpg.descirp.orgcore.ac.ukscispace.com These studies can provide insights into the mechanisms of Photochlor activation, energy transfer processes, and the generation of reactive oxygen species at a molecular level. medkoo.commpg.descirp.org

Computational chemistry methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are employed to calculate electronic transitions, excited state properties, and the interaction of photosensitizers with oxygen. mpg.descirp.orgcore.ac.uk These studies can help predict and optimize the properties of Photochlor and its derivatives for improved PDT efficacy. scirp.orgcore.ac.uk

Quantum Chemical Calculations for Predicting Photochlor's Photophysical Behavior

Quantum chemical calculations play a crucial role in understanding and predicting the photophysical properties of photosensitizers, which are fundamental to their efficacy in PDT. These calculations can provide insights into electronic structures, energy levels (such as HOMO and LUMO), absorption spectra, and the efficiency of intersystem crossing, which leads to the population of the triplet state necessary for generating reactive oxygen species (ROS). mdpi.comuzh.chnih.gov While specific quantum chemical calculations focused solely on Photochlor were not detailed in the provided sources, the principles apply to chlorin-based photosensitizers like Photochlor. uzh.chresearchgate.net Photochlor is known to exhibit strong absorption at 665 nm and has a reported singlet oxygen yield of approximately 0.48, properties that are amenable to investigation and prediction through quantum chemical methods. researchgate.net Desirable photophysical characteristics for effective photosensitizers, which can be studied computationally, include high quantum yields for triplet formation and singlet oxygen generation, as well as a relatively long triplet state lifetime. uzh.chwikipedia.org Computational chemistry tools can investigate excited-state dynamics and triplet state quantum yields, as demonstrated in studies on other photosensitizers. researchgate.netdiva-portal.org Applying these techniques to Photochlor could further elucidate the molecular mechanisms underlying its photodynamic activity and guide rational design for improved derivatives.

Molecular Dynamics Simulations of Photochlor-Biomolecule Interactions

Molecular dynamics (MD) simulations are valuable tools for investigating the interactions between photosensitizers and biological environments, such as cell membranes and proteins. These simulations can provide atomistic details about the localization, orientation, and dynamic behavior of photosensitizers within complex biological systems. biorxiv.orgnih.gov While detailed studies specifically on Photochlor were not extensively described, molecular dynamics simulations have been mentioned in the context of studying photosensitizer interactions, including Photochlor. theses.fr MD simulations can help characterize the interaction of molecules with lipid membrane models, assessing their ability to perturb the membrane and potentially form defects or pores, which is relevant to cellular uptake and localization. nih.gov Studies on other photosensitizers interacting with biomolecules like Human Serum Albumin (HSA) and DNA using MD simulations have provided insights into binding sites and the nature of interactions (e.g., reversible binding). researchgate.net Applying MD simulations to Photochlor could enhance the understanding of its distribution within cells, its interaction with target organelles or molecules, and how these interactions influence its photodynamic efficiency and selectivity.

Application of Deep Learning in Photochlor PDT Research

Deep learning, a subset of artificial intelligence, is increasingly being applied in medical research, including the field of PDT, to analyze complex data and identify patterns that can inform treatment strategies. cas.cnnih.govresearchgate.netnih.gov While the provided information primarily discusses the application of deep learning to PDT in a general context or for specific cell types like hepatocellular carcinoma, its potential relevance to Photochlor research is significant. cas.cnnih.govresearchgate.netnih.gov Deep learning algorithms, such as instance segmentation methods like Cellpose, can be used for reliable morphological analysis of PDT-treated cancer cells, allowing for the quantitative assessment of cellular changes over time. cas.cnnih.govresearchgate.net Furthermore, deep learning can be integrated with models, such as logistic growth models, to predict cellular behavior following PDT. cas.cnnih.gov This technology can extract subtle changes from high-dimensional data, providing insights into the dynamic effects of PDT on cancer cells and potentially aiding in the optimization of treatment parameters. cas.cnnih.gov The application of deep learning in PDT research, including studies potentially involving Photochlor, has the potential to enhance the understanding of treatment response, predict outcomes, and contribute to the development of personalized oncology approaches. nih.govresearchgate.netnih.gov Machine learning, a related approach, has also been mentioned in the context of imaging liver disease with Photochlor. photonics.com

Future Clinical Translational Research Prospects for Photochlor

Photochlor has demonstrated promising characteristics in preclinical and clinical studies, positioning it for continued clinical translational research aimed at expanding its therapeutic applications and overcoming existing challenges in PDT delivery and efficacy. researchgate.netmdpi.comnih.govresearchgate.net

Expanding Therapeutic Indications for Photochlor in Oncology

Photochlor is currently undergoing clinical evaluation and has been investigated for various oncological indications. researchgate.netnih.govresearchgate.netroswellpark.org It is clinically used in the treatment of several cancers, including lung cancer, head and neck cancer, skin cancer, esophageal cancer, and basal-cell carcinomas. researchgate.net HPPH is undergoing multiple phase I/II human clinical studies for various indications and has shown significant potential in treating certain cancer types. researchgate.net Phase Ib clinical trials have specifically studied HPPH-PDT for the treatment of early stage larynx cancer, aiming to assess its safety and preliminary treatment responses in this patient population. nih.govresearchgate.net The potential of PDT with Photochlor has also been noted for recurrent head and neck carcinoma. researchgate.net Continued clinical translational research is focused on further exploring and expanding the therapeutic indications for Photochlor in these and potentially other types of solid tumors, leveraging its favorable properties such as strong absorption at 665 nm and effective singlet oxygen generation. oaepublish.comresearchgate.net

Addressing Translational Challenges in Photochlor Clinical Development

Despite the promise of PDT with photosensitizers like Photochlor, the translational status of PDT from research to widespread clinical practice remains an area with challenges. d-nb.infonih.govnih.gov Addressing these challenges is crucial for the successful clinical development and broader adoption of Photochlor-based PDT. One significant challenge involves optimizing treatment parameters, including the photosensitizer dose, light source, light dose, and considering the tissue oxygenation levels, which are critical for the photodynamic reaction. d-nb.infonih.gov While Photochlor has shown improved pharmacokinetic properties and reduced skin photosensitivity compared to first-generation photosensitizers like Photofrin, further clinical studies investigating the kinetics of photosensitizers in both tumor and normal tissues are warranted to optimize treatment protocols. nih.govmdpi.comresearchgate.net Limitations in light penetration depth can restrict the effectiveness of PDT for deeper or larger tumors, highlighting the need for strategies to overcome this barrier. d-nb.infonih.govfrontiersin.org The development process itself can be complex and interdisciplinary, and there can be limitations in investment from major pharmaceutical companies in novel PDT strategies. nih.gov Furthermore, while preclinical studies have indicated the potential for PDT to elicit anti-tumor immunity, more well-designed clinical studies are needed to fully understand and harness this aspect for improved outcomes. nih.gov Future translational research for Photochlor will need to focus on refining delivery methods, potentially combining PDT with other therapeutic modalities, and conducting rigorous clinical trials to definitively establish its efficacy and cost-effectiveness across a wider range of indications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.